molecular formula C20H17F3N2O3 B2826796 6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one CAS No. 942007-55-8

6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2826796
CAS No.: 942007-55-8
M. Wt: 390.362
InChI Key: UISOPZIWKNLRTN-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core with substituted phenyl groups

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone core One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydropyridazines.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the methoxy groups may contribute to its overall bioactivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3,4-Dimethoxyphenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol
  • Trifluoromethyl ketones
  • Trifluoromethyl alkenes

Uniqueness

6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with both methoxy and trifluoromethyl substituents. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-27-17-9-5-14(11-18(17)28-2)16-8-10-19(26)25(24-16)12-13-3-6-15(7-4-13)20(21,22)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISOPZIWKNLRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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